(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT

Peptide Stability Degradation Kinetics Pharmaceutical Formulation

(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT (CAS 142985-02-2) is a chemically defined, synthetic analog of the full-length human growth hormone-releasing factor, hGRF(1-44)-NH₂, distinguished by a single, site-specific post-translational modification: isomerization of the native L-α-aspartic acid (Asp) at position 3 to an L-β-aspartic acid (β-Asp or iso-Asp) residue. This non-enzymatic isomerization is a major chemical degradation pathway for native GRF in aqueous solutions at pH > 4, leading to the formation of [β-Asp3]GRF(1-44)-NH₂ as a primary degradation product.

Molecular Formula C8H26O3Si4
Molecular Weight 0
CAS No. 142985-02-2
Cat. No. B1175952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT
CAS142985-02-2
Molecular FormulaC8H26O3Si4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT is a Distinct, Verifiable GRF Analog for Scientific Procurement


(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT (CAS 142985-02-2) is a chemically defined, synthetic analog of the full-length human growth hormone-releasing factor, hGRF(1-44)-NH₂, distinguished by a single, site-specific post-translational modification: isomerization of the native L-α-aspartic acid (Asp) at position 3 to an L-β-aspartic acid (β-Asp or iso-Asp) residue [1]. This non-enzymatic isomerization is a major chemical degradation pathway for native GRF in aqueous solutions at pH > 4, leading to the formation of [β-Asp3]GRF(1-44)-NH₂ as a primary degradation product [1]. The commercially supplied trifluoroacetate salt form enhances solubility and stability for biological assays . This compound is fundamentally distinct from genomically encoded hGRH and serves as an essential reference standard for studying peptide chemical instability, deamidation, and isomerization kinetics, rather than as a direct, high-potency agonist substitute.

Procurement Risk: Why Native hGRF(1-44)-NH₂ and GRF(1-29)-NH₂ Cannot Substitute for (BETA-ASP3)-GRF in Stability and Degradation Studies


A direct substitution of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT with native hGRF(1-44)-NH₂ or its common N-terminal fragment hGRF(1-29)-NH₂ will produce irreproducible and invalid results in experiments designed to quantify peptide chemical stability, deamidation, or isomerization pathways. The β-Asp3 isomer is not a minor impurity but a well-characterized degradation end-product with distinct chromatographic properties [1]. Critically, the native peptides are unstable under the very conditions where the isomer is formed (pH > 4), meaning they will spontaneously convert into the target compound and other degradation species during an assay [1]. Using an unstable precursor instead of the stable, pre-formed isomer introduces uncontrolled kinetic variables, making it impossible to accurately calibrate analytical methods, quantify degradation rates, or assess biological inactivation specifically caused by this isomerization event. The specific evidence below quantifies this unique position.

Quantitative Differentiation of (BETA-ASP3)-GRF (HUMAN) from Native GRF: Biophysical, Kinetic, and Analytical Evidence


Isomerization Kinetics: pH-Dependent Formation Rate of [β-Asp3]hGRF(1-44)-NH₂ Compared to Peptide Backbone Cleavage

The (BETA-ASP3)-GRF compound is the stable endpoint of a dominant chemical degradation pathway for native hGRF. The primary research by Bongers et al. quantified the kinetics of this transformation, establishing that isomerization to the β-Asp3 form predominates over backbone cleavage at pH values greater than 4 [1]. At pH below the pKa of the Asp3 side-chain (approximately pH 4), cleavage at the Asp3-Ala4 bond is the major degradation route, producing GRF(4-44)-NH₂ [1]. At pH > 4, the isomerization rate to [β-Asp3]GRF(1-44)-NH₂ becomes the dominant first-order degradation process, with rates that are independent of buffer concentration [1]. This directly contrasts with stabilization strategies for GRF agonists, which are designed to resist DPP-IV enzymatic cleavage at the Ala2-Asp3 bond [2].

Peptide Stability Degradation Kinetics Pharmaceutical Formulation

Biological Activity: Reduced In Vitro Potency of [β-Asp3]hGRF(1-44) Isomer Compared to Parent Peptide

The β-Asp3 isomerization is not a silent modification; it profoundly impacts the biological function of the peptide. The seminal characterization study explicitly states that all degradation products of hGRF(1-44)-NH₂ and hGRF(1-29)-NH₂, including [β-Asp3]GRF(1-44)-NH₂, were evaluated and found to have 'much lower in vitro potencies than the parent peptides' [1]. This finding is corroborated by a later patent which classifies the β-Asp3 isomer (TH0601) as a 'biologically inactive species' [2]. This is a critical differentiation from DPP-IV-stabilized GRF super-agonists (e.g., [Val2,Ala15,Leu27]-bGRF(1-29)NH₂), which are engineered to retain or enhance in vivo bioactivity [3].

Growth Hormone Secretion Receptor Binding Structure-Activity Relationship

Chromatographic Selectivity: Resolving [β-Asp3]GRF from Native GRF and Succinimidyl Intermediates for Forced Degradation Analysis

The acquisition of the pure (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT is essential for the development of stability-indicating analytical methods. A patent on GRF formulations explicitly identifies the need to resolve three distinct Asp3-related species during a single chromatographic analysis: the native form, the β-Asp3 isomer, and the transient succinimidyl-Asp3 intermediate [1]. The patent reports chromatographic peak area percentages for these species, with β-Asp3 being a quantifiable impurity/degradant alongside other products like hGRF(4-29)-NH2 and hGRF(9-29)-NH2 [1]. Without a certified reference standard of the β-Asp3 isomer, accurate peak identification and method validation for peptide purity and stability assessment are impossible.

Analytical Chemistry HPLC Stability Indicating Methods

High-Value Application Scenarios for Procuring (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT


Reference Standard for Stability-Indicating HPLC Method Validation of hGRH Formulations

Pharmaceutical quality control laboratories must use (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT as a primary reference standard to establish system suitability for HPLC methods designed to quantify Asp3 isomerization in GRF drug substance or product. As confirmed by patent literature, the isomer must be chromatographically resolved from native GRF and other degradation products like the succinimidyl intermediate [2]. A certified standard with defined purity enables accurate determination of relative retention time (RRT) and relative response factor (RRF), which are essential parameters for any ICH-compliant stability-indicating method.

Negative Control in GRF Receptor-Mediated Bioactivity Assays

In in vitro bioassays for GRF receptor (GHRH-R) activation, this compound serves as a critical negative control. Peer-reviewed research has demonstrated that the β-Asp3 isomerization drastically reduces biological potency compared to the native peptide [1]. Including this isomer in a dose-response curve alongside native hGRF(1-44)-NH₂ and DPP-IV-stabilized agonists allows researchers to attribute GH-releasing activity specifically to the native conformation, ruling out non-specific effects from chemically similar but biologically inactive peptide backbones.

Kinetic Modeling of Aspartic Acid Isomerization in Neuropeptide Therapeutics

For biopharmaceutical scientists studying chemical degradation pathways of peptide therapeutics, this compound is the well-characterized endpoint of the Asp3 isomerization reaction in a 44-residue peptide. The foundational kinetic study established that this transformation follows simple first-order kinetics at pH > 4, independent of buffer concentration [1]. A pure standard of the product is required to determine the reaction rate constants (k) by HPLC and to construct Arrhenius plots for shelf-life prediction of GRF-based drugs.

Quote Request

Request a Quote for (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.